2-[(2S)-Oxiran-2-yl]acetic acid
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Overview
Description
2-[(2S)-Oxiran-2-yl]acetic acid, also known as 2-(oxiran-2-yl)acetic acid, is an organic compound with the molecular formula C4H6O3. It features an oxirane (epoxide) ring attached to an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(2S)-Oxiran-2-yl]acetic acid typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), to form the epoxide ring. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound may involve the large-scale epoxidation of suitable alkenes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-[(2S)-Oxiran-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the carboxylic acid group can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or osmium tetroxide (OsO4) in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products:
Diols: From epoxide ring opening.
Alcohols: From reduction of the carboxylic acid group.
Substituted Epoxides: From nucleophilic substitution reactions.
Scientific Research Applications
2-[(2S)-Oxiran-2-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2S)-Oxiran-2-yl]acetic acid involves its interaction with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and DNA. This reactivity underlies its potential biological effects, including enzyme inhibition and modulation of signaling pathways .
Comparison with Similar Compounds
- 2-(oxiran-2-yl)propanoic acid
- 2-(oxiran-2-yl)butanoic acid
- 2-(oxiran-2-yl)pentanoic acid
Comparison: 2-[(2S)-Oxiran-2-yl]acetic acid is unique due to its specific molecular structure, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-[(2S)-oxiran-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c5-4(6)1-3-2-7-3/h3H,1-2H2,(H,5,6)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNYKZKUBKIIAH-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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